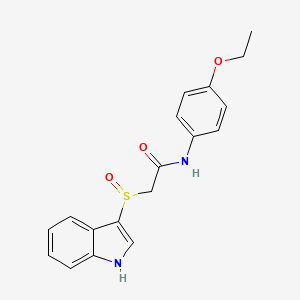

2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide

描述

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2-(1H-indol-3-ylsulfinyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-2-23-14-9-7-13(8-10-14)20-18(21)12-24(22)17-11-19-16-6-4-3-5-15(16)17/h3-11,19H,2,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLXYIYSYFOFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CS(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfinyl Group: The sulfinyl group can be introduced by oxidizing a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Acetamide Formation: The acetamide moiety can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides)

Major Products Formed

Oxidation: Formation of the corresponding sulfone derivative.

Reduction: Formation of the corresponding thioether derivative.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

科学研究应用

Anti-inflammatory Properties

Research indicates that 2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide exhibits significant anti-inflammatory activity . It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This inhibition suggests potential use in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. This compound has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have indicated that it may target specific signaling pathways involved in cancer progression, making it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

- In Vivo Studies : Animal models have shown that this compound effectively reduces inflammation markers and tumor size, supporting its potential use in clinical applications.

- Mechanistic Studies : Research has elucidated the mechanism of action involving interaction with specific molecular targets, suggesting pathways through which it modulates enzyme activity and cellular processes.

作用机制

The mechanism of action of 2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the sulfinyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences from the target compound:

Physicochemical Properties

生物活性

2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound that combines an indole moiety with a sulfinyl group and an acetamide structure. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's structural characteristics may influence its interactions with biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-ethoxyphenyl)-2-(1H-indol-3-ylsulfinyl)acetamide. Its molecular formula is , and it has a molecular weight of approximately 342.41 g/mol. The presence of the sulfinyl group is notable, as it can impart distinct chemical reactivity compared to compounds with similar structures but different functional groups.

| Property | Value |

|---|---|

| IUPAC Name | N-(4-ethoxyphenyl)-2-(1H-indol-3-ylsulfinyl)acetamide |

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 342.41 g/mol |

| CAS Number | 2034455-08-6 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, particularly receptors and enzymes influenced by indole derivatives. The indole ring may facilitate binding to various receptors, while the sulfinyl group could participate in redox reactions, potentially modulating enzyme activity.

Biological Activity and Research Findings

Research into the biological activity of this compound has indicated several potential effects:

- Anticancer Activity : Preliminary studies suggest that indole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7, indicating significant cytotoxic effects .

- Anti-inflammatory Properties : Indole-based compounds are known for their anti-inflammatory effects, which may be mediated through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation . The sulfinyl group may enhance these effects by participating in electron transfer processes.

- Neuroprotective Effects : Some studies have indicated that indole derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . This suggests potential applications in neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-((1H-indol-3-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide?

- Methodological Answer : The synthesis can be approached via sequential functionalization. For example:

- Step 1 : Acylation of indole derivatives using acetic anhydride or chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the acetamide moiety .

- Step 2 : Sulfoxidation of the indole sulfur atom using oxidizing agents like m-chloroperbenzoic acid (mCPBA) under controlled conditions to avoid over-oxidation to sulfone derivatives .

- Step 3 : Coupling the sulfinyl-indole intermediate with 4-ethoxyaniline via nucleophilic substitution or carbodiimide-mediated amide bond formation .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH to prevent decomposition of the sulfinyl group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the indole NH (δ 10–12 ppm), sulfinyl group (δ 2.5–3.5 ppm for S=O adjacent protons), and ethoxyphenyl aromatic protons (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirm S=O stretching vibrations (~1030–1070 cm⁻¹) and amide C=O (~1650–1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]+ = 357.11 g/mol) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

- Methodological Answer :

- Solubility : Use shake-flask methods with solvents like DMSO (for stock solutions) and aqueous buffers (pH 1–10) to assess solubility. The ethoxyphenyl group enhances lipophilicity (predicted LogP ~3.5), suggesting limited aqueous solubility .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfinyl group may hydrolyze under strongly acidic/basic conditions, requiring neutral pH storage .

Advanced Research Questions

Q. How does the sulfinyl group influence tautomerism or stereochemical outcomes in this compound?

- Methodological Answer :

- The sulfinyl group introduces chirality (S configuration is common) and may participate in tautomeric equilibria. Use dynamic NMR or X-ray crystallography to confirm:

- Tautomerism : Evidence of keto-enol tautomerism in related N-(4-ethoxyphenyl)acetamide derivatives has been observed in ¹H NMR splits (e.g., δ 12–14 ppm for enolic OH) .

- Stereochemistry : Chiral HPLC with a cellulose-based column can resolve enantiomers, while circular dichroism (CD) confirms absolute configuration .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus) and NCI-60 cell lines for anticancer screening .

- Mechanistic Studies : Perform target engagement assays (e.g., enzyme inhibition for tyrosine kinases or topoisomerases) to clarify mode of action. For example, indole derivatives often intercalate DNA or inhibit tubulin polymerization .

Q. What strategies mitigate challenges in scaling up synthesis without compromising sulfinyl group integrity?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic oxidation steps (e.g., sulfoxidation with mCPBA at 0–5°C) and minimize side reactions .

- Protection/Deprotection : Temporarily protect the indole NH with a trityl group during sulfoxidation, then remove it via trifluoroacetic acid (TFA) treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。